硝啶氯化物

描述

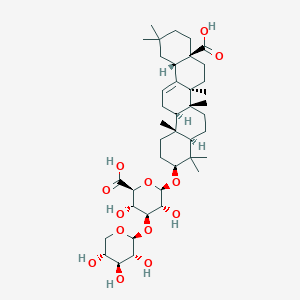

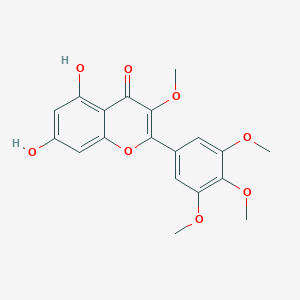

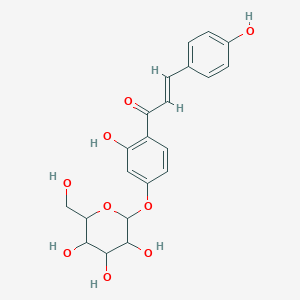

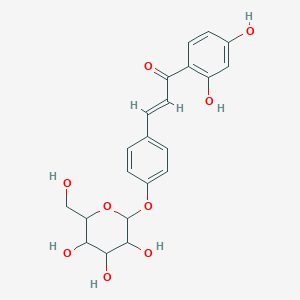

Nitidine chloride is a natural benzophenanthridine alkaloid primarily extracted from the roots of the plant Zanthoxylum nitidum, which belongs to the Rutaceae family . This compound has garnered significant attention due to its diverse biological activities, including antimalarial, antifungal, antiangiogenesis, and notably, antitumor properties . Nitidine chloride has been traditionally used in folk medicine for its pain-relieving and blood circulation-enhancing effects .

科学研究应用

氯化尼替丁具有广泛的科学研究应用:

化学: 它被用作合成各种苯并菲啶衍生物的前体。

生物学: 氯化尼替丁表现出显著的抗真菌和抗疟疾活性.

医学: 该化合物对各种癌细胞系(包括黑色素瘤、肺癌和骨肉瘤)显示出有希望的抗肿瘤活性 它诱导凋亡,抑制细胞增殖,并使癌细胞对化疗药物敏感.

作用机制

氯化尼替丁通过多种机制发挥其作用:

生化分析

Biochemical Properties

Nitidine chloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been reported to inhibit the activation of MAPK and NF-κB cell signaling pathways . It also influences the ratio of Bax/Bcl-2 in the cytoplasm, activating Caspase-3/-9 .

Cellular Effects

Nitidine chloride has been shown to have profound effects on various types of cells and cellular processes. It can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner . It also induces apoptosis, confirmed by DAPI staining and flow cytometry analysis of Annexin V-FITC/PI .

Molecular Mechanism

Nitidine chloride exerts its effects at the molecular level through various mechanisms. It has been found to increase the ratio of Bax/Bcl-2 in the cytoplasm, thereby activating Caspase-3/-9 and ultimately inducing apoptosis via the mitochondrial pathway . It also inhibits the activation of MAPK and NF-κB cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Nitidine chloride have been observed to change over time in laboratory settings. Within a certain concentration and time range, Nitidine chloride can inhibit the viability of cells such as human melanoma A375 and A2058 cells significantly in a time-dose-dependent manner .

Dosage Effects in Animal Models

The effects of Nitidine chloride vary with different dosages in animal models. For instance, in a study involving murine osteoarthritis, intra-articular injection of Nitidine chloride significantly alleviated the cartilage erosion, ECM degradation, and subchondral alterations in OA progression .

Metabolic Pathways

Nitidine chloride is involved in various metabolic pathways. It has been found to inhibit the activation of MAPK and NF-κB cell signaling pathways

准备方法

合成路线和反应条件: 氯化尼替丁的合成涉及多个步骤,其中 Ni 催化的环化反应是构建异喹啉酮核心结构的关键步骤 . 后续转化导致形成氯化尼替丁。 另一种方法涉及使用金属钯/配体催化剂制备 4,5-二甲氧基-2-(甲氧羰基)苯硼酸,然后进一步加工得到氯化尼替丁 .

工业生产方法: 氯化尼替丁的工业生产方法没有得到广泛的记录。 合成通常涉及使用容易获得的起始原料和催化剂,以确保可扩展性和成本效益 .

化学反应分析

反应类型: 氯化尼替丁会发生各种化学反应,包括:

氧化: 氯化尼替丁可以在特定条件下被氧化,生成不同的氧化产物。

还原: 还原反应可以改变氯化尼替丁中存在的官能团。

取代: 氯化尼替丁可以发生取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要生成产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成尼替丁氧化物,而还原可以生成氯化尼替丁的还原衍生物 .

相似化合物的比较

氯化尼替丁与其他苯并菲啶生物碱进行比较,例如:

- 崖椒碱

- 血根碱

- 白屈菜碱

这些化合物具有相似的结构特征和生物活性,但在效力和具体应用方面有所不同。 例如,氯化尼替丁与某些类似物相比,显示出更强的抗肿瘤活性 . 氯化尼替丁独特的结构特征和强烈的生物活性使其成为在各个领域进行进一步研究和开发的有希望的候选者 .

属性

IUPAC Name |

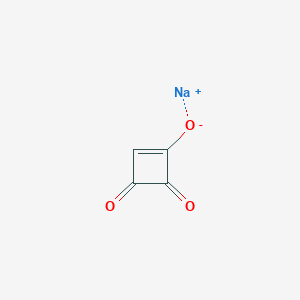

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDAACVSUMUMOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6872-57-7 (Parent) | |

| Record name | Nitidine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50926842 | |

| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13063-04-2 | |

| Record name | Nitidine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitidine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitidine, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13063-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITIDINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8WQL69T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Nitidine?

A1: Nitidine has been identified as a potent inhibitor of Topoisomerase I (topo I), an enzyme crucial for DNA replication and transcription. [] It stabilizes the covalent binary complex between topo I and DNA, leading to DNA strand breaks and ultimately cell death. []

Q2: Does Nitidine interact with other molecular targets?

A2: Besides topo I, Nitidine also exhibits inhibitory activity against Topoisomerase II (topo II), although to a lesser extent than topo I. [, ] Additionally, research suggests Nitidine can modulate the JAK2-STAT3 signaling pathway, suppressing its activation and impacting downstream processes like inflammation and angiogenesis. [, ]

Q3: What are the downstream effects of Nitidine's interaction with its targets?

A3: Nitidine's inhibition of topo I and II leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. [, , , ] Its modulation of the JAK2-STAT3 pathway contributes to its anti-inflammatory and anti-angiogenic effects. [, ]

Q4: What is the molecular formula and weight of Nitidine?

A4: The molecular formula of Nitidine is C21H14NO4, and its molecular weight is 344.34 g/mol. [, ]

Q5: Is there any spectroscopic data available for Nitidine?

A5: Yes, Nitidine's structure has been elucidated using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [] These techniques provide detailed information about the compound's structure and conformation.

Q6: How do structural modifications of Nitidine affect its biological activity?

A6: Research suggests that the presence of a quaternary nitrogen atom and alkoxy groups in the Nitidine structure might play a role in reducing its mutagenicity compared to structurally similar carcinogenic hydrocarbons. [] Additionally, the ability to form a C-6 iminium ion seems crucial for the antitumor activity of Nitidine and its derivatives. []

Q7: What is known about the stability of Nitidine?

A7: Nitidine can be converted to other derivatives under certain conditions. For instance, under basic conditions, it can be converted to 6-methoxy-5,6-dihydronitidine. [] This highlights the importance of considering its stability during formulation and storage.

Q8: Are there any formulation strategies to improve Nitidine's stability, solubility, or bioavailability?

A8: Research is exploring different formulations to enhance Nitidine's therapeutic potential. Nanoparticles, microspheres, and nano-micelles are being investigated as potential delivery systems to improve its solubility, bioavailability, and therapeutic efficacy while minimizing toxicity. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Nitidine?

A9: Research indicates that Nitidine chloride is absorbed via passive diffusion in the intestines. [] It binds moderately to plasma proteins, and the binding appears independent of drug concentration. [] Nitidine is rarely excreted unchanged in urine or feces. [] Further research is needed to fully elucidate its metabolic pathways and clearance mechanisms.

Q10: What is the relationship between Nitidine's pharmacokinetic properties and its dosage?

A10: Pharmacokinetic studies in rabbits revealed that the area under the curve (AUC) of Nitidine chloride after intravenous administration is directly proportional to the dose. [] This suggests linear pharmacokinetics for the elimination of Nitidine chloride within the tested dose range.

Q11: What cell-based assays have been used to assess Nitidine's efficacy?

A11: Nitidine's efficacy has been evaluated in various cancer cell lines, including KB, LU-1, HepG2, LNCaP, MCF7, and multidrug-resistant KBV200 cells. [, ] These studies employed MTT assays to assess cell viability and flow cytometry to analyze cell cycle progression and apoptosis.

Q12: What animal models have been used to study Nitidine's activity?

A12: Nitidine's antitumor activity has been demonstrated in vivo using nude mice bearing human HepG2 hepatocellular transplanted tumors. [] Additionally, its neuroprotective effects were investigated in Parkinson's disease animal models. []

Q13: Are there any known resistance mechanisms to Nitidine?

A13: While Nitidine shows promise as an anticancer agent, further research is needed to fully understand potential resistance mechanisms. Notably, two human camptothecin-resistant cell lines, CPT-K5 and A2780/CPT-2000, known to express camptothecin-resistant topo I, exhibited only marginal resistance to Nitidine and its derivatives. []

Q14: What is known about the toxicity profile of Nitidine?

A14: Research suggests that Nitidine chloride might have some toxic effects on the liver, kidneys, and heart. [, , ] Further studies are crucial to determine its safety profile, appropriate dosage regimens, and potential long-term effects.

Q15: What analytical techniques are used to quantify Nitidine?

A15: High-performance liquid chromatography (HPLC) is commonly used to quantify Nitidine in various matrices, including plant extracts, plasma, and pharmaceutical formulations like toothpaste. [, , , , , ]

Q16: Are there any other analytical methods used to study Nitidine?

A16: Besides HPLC, thin-layer chromatography (TLC) is also employed, especially during the initial stages of extraction and purification. [, ] Other techniques, such as UV-Vis spectrophotometry, are used to measure specific parameters like total alkaloid content. []

Q17: What are some valuable resources for researchers studying Nitidine?

A17: Several academic databases provide valuable resources for Nitidine research, including Web of Science, PubMed, Google Scholar, Elsevier, CNKI, and Wanfang Data. [] These databases offer access to a wide range of scientific publications on Nitidine, covering various aspects from its isolation and characterization to its biological activity and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。